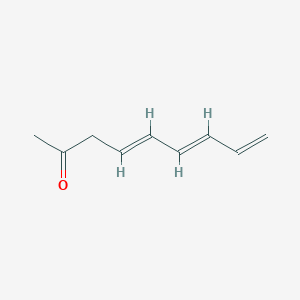

nona-4,6,8-trien-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4E,6E)-nona-4,6,8-trien-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3-7H,1,8H2,2H3/b5-4+,7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOQVFLODJXIFK-YTXTXJHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=CC=CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C/C=C/C=C/C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of Nona 4,6,8 Trien 2 One Analogues

Pericyclic Reactions of Conjugated Trienones and Related Polyenes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of organic synthesis. Conjugated trienones, such as nona-4,6,8-trien-2-one, are excellent substrates for these transformations due to their extended π-electron systems. The electronic and steric properties of these molecules dictate the course and outcome of these reactions, leading to a diverse array of products with high stereospecificity.

Diels-Alder Cycloaddition Studies

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. In the context of conjugated trienones, the diene and dienophile moieties can be present within the same molecule, leading to intramolecular reactions, or can involve intermolecular partners.

The intramolecular Diels-Alder (IMDA) reaction of nona-trienone analogues, such as 1,3,8-nonatrienes, provides a versatile route to bicyclic systems. The stereochemical outcome of these reactions is highly dependent on the nature of the tether connecting the diene and dienophile.

Research on penta-1,3-dienyl acrylates, which are structurally related to nona-trienone systems, has shown that these IMDA reactions are kinetically controlled. Density functional theory (DFT) calculations have been successful in predicting the stereoselectivities, which are in excellent agreement with experimental results nih.gov. The substituent at the C1 position of the diene has been found to have a minimal impact on the reactivity and the trans/cis stereoselectivity. In contrast, substituents at the C9 terminus of the dienophile significantly influence both the reaction rate and the stereochemical outcome nih.gov.

Further studies on a series of 1,3,8-nonatrienes have determined the activation enthalpies for their IMDA reactions. It was observed that substrates with a –CH₂OCH₂– tether between the diene and dienophile exhibit significantly lower activation enthalpies compared to those with a –CH₂OC(=O)– tether. Experimental kinetic isotope effects for the IMDA reaction of a fumarate derivative of a 1,3,8-nonatriene have confirmed that the reaction is concerted but asynchronous anu.edu.au.

| Substrate Tether | Relative Activation Enthalpy | Reaction Concertedness |

|---|---|---|

| –CH₂OCH₂– | Lower | Concerted, Asynchronous |

| –CH₂OC(=O)– | Higher | Concerted, Asynchronous |

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. In general, the most electron-rich carbon of the diene reacts with the most electron-poor carbon of the dienophile researchgate.net. This can be predicted by examining the resonance structures of the reactants to identify the sites of highest and lowest electron density researchgate.netyoutube.com. For unsymmetrical dienes and dienophiles, this electronic guidance leads to the preferential formation of one constitutional isomer over others masterorganicchemistry.com.

Stereoselectivity in the Diels-Alder reaction is also a key feature. The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product libretexts.org. For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. When cyclic dienes are employed, the formation of bicyclic products can lead to endo and exo isomers. The "endo rule" states that the kinetically favored product is often the endo isomer, which is thought to be stabilized by secondary orbital interactions in the transition state.

| Factor | Governing Principle | Outcome |

|---|---|---|

| Regioselectivity | Alignment of electron-rich and electron-poor centers | Preferential formation of one constitutional isomer |

| Stereoselectivity | Retention of reactant stereochemistry (concerted mechanism) | Specific cis/trans and endo/exo product formation |

While the conventional Diels-Alder reaction involves a 1,3-diene, the homo-Diels-Alder reaction is a variant that can involve a 1,4-diene or other systems that are not formally conjugated but can achieve a suitable conformation for cycloaddition. These reactions are often used in the synthesis of bicyclic and polycyclic compounds. The formation of bicyclic systems through Diels-Alder reactions often involves cyclic dienes, which lead to bridged products chadsprep.com. The stereochemical outcome of these reactions is crucial in determining the final architecture of the molecule.

Cycloisomerization Processes in Conjugated Trienones

Cycloisomerization reactions are atom-economical processes that rearrange a molecule to a cyclic isomer. Conjugated trienones are excellent substrates for such transformations, often proceeding through complex mechanistic pathways involving cationic intermediates.

A notable cycloisomerization of conjugated trienones is the interrupted vinylogous iso-Nazarov reaction. This process has been established for the synthesis of cyclopenta[b]furan derivatives from π-conjugated 1,3-dicarbonyl compounds. The reaction is catalyzed by iron(III) chloride and proceeds with high diastereoselectivity, yielding single diastereomers acs.orgnih.gov.

The proposed mechanism involves the activation of the conjugated trienone by a Lewis or Brønsted acid to generate a bis-allyl cation. This cation then undergoes a 4π-electrocyclization in a conrotatory manner to form a cyclopentenyl cation intermediate. The fate of this intermediate determines the final product. In the "interrupted" pathway, the cyclopentenyl cation is trapped by an intramolecular nucleophile, leading to the formation of the cyclopenta[b]furan ring system acs.org. This contrasts with the "normal" Nazarov reaction where the cation undergoes elimination.

The structure of the substrate plays a critical role in directing the reaction down the interrupted path. For instance, ε-branched trienone substrates have been shown to yield tricyclic isomers as the main products instead of the expected cyclopenta[b]furans, highlighting the subtle electronic and steric factors that govern these complex cyclizations acs.org.

| Reaction | Catalyst | Key Intermediate | Product Type |

|---|---|---|---|

| Interrupted Vinylogous Iso-Nazarov | FeCl₃ | Cyclopentenyl cation | Cyclopenta[b]furan derivatives |

Formation of Cyclopenta[b]furan Isomers from Trienones

The formation of cyclopenta[b]furan scaffolds from conjugated trienone precursors represents a significant synthetic strategy, often proceeding through elegant cascade reactions. acs.orgfigshare.com One prominent pathway involves a domino protocol initiated by a Knoevenagel condensation between a dicarbonyl component, such as Meldrum's acid, and a conjugated dienal to generate a polyunsaturated trienone intermediate. conicet.gov.arnih.gov This is followed by a vinylogous iso-Nazarov reaction, which consists of an acid-catalyzed 4π-electrocyclization at the terminus of the polyene chain. conicet.gov.aracs.org The resulting cyclopentenyl cation is then intercepted by an intramolecular nucleophile, such as the enol oxygen, leading to the formation of the cyclopenta[b]furan ring system. conicet.gov.ar

This cycloisomerization cascade is a powerful method for constructing complex bicyclic systems with high stereoselectivity, creating multiple new bonds and stereocenters in a single operationally simple step. nih.govacs.org The reaction mechanism for this transformation is depicted below:

Knoevenagel Condensation: A dienal reacts with a C-H acid (like Meldrum's acid) to form a linear trienone.

4π-Electrocyclization: Electrophilic activation of the trienone triggers a 4π-electron electrocyclic ring closure, forming a five-membered ring and a cyclopentenyl cation intermediate. conicet.gov.ar

Intramolecular Trapping: The cation is trapped by an internal oxygen nucleophile.

Fragmentation/Rearrangement: Subsequent fragmentation, especially when using intermediates derived from Meldrum's acid, can yield a ketene, which is then trapped by an alcohol to furnish the final cyclopenta[b]furan-2-one product. conicet.gov.aracs.org

An alternative strategy employs hypervalent iodine(III) reagents to induce a domino oxidative cyclization. researchgate.net This approach involves an initial dehydrogenation to create a putative trienone intermediate, which then undergoes a triggered sequential cycloisomerization to yield the target cyclopenta[b]furan. researchgate.net

Table 1: Methodologies for Cyclopenta[b]furan Synthesis from Trienones

| Methodology | Key Steps | Precursors | Reference |

|---|---|---|---|

| Multicomponent Domino Reaction | Knoevenagel condensation, 4π-Electrocyclization, Intramolecular trapping, Fragmentation | Dienals, Meldrum's acid, Alcohols | conicet.gov.aracs.org |

| Hypervalent Iodine(III)-Induced Domino Cyclization | Oxidative dehydrogenation, Sequential cycloisomerization | Dienone precursors | researchgate.net |

| General Cycloisomerization Cascade | Combination of Knoevenagel chemistry and pericyclic reactions | Conjugated trienones | acs.orgfigshare.comnih.gov |

Nucleophilic and Electrophilic Reactivity of Polyene Ketone Systems

The reactivity of polyene ketones like this compound is dictated by the presence of multiple electrophilic sites—the carbonyl carbon and the β, δ, and ζ carbons of the conjugated system—as well as the nucleophilic enol/enolate form. This dual reactivity allows for a wide range of transformations.

The thia-Michael addition, or the conjugate addition of a thiol to an electron-deficient alkene, is a fundamental reaction for C-S bond formation. srce.hr In cross-conjugated dienone systems, such as analogues of this compound, the presence of two conjugated pathways influences the reaction's kinetics and thermodynamics. uq.edu.au The reaction involves the nucleophilic attack of a sulfur species (thiol or thiolate) on the β-carbon of the α,β-unsaturated ketone moiety. srce.hr

Computational studies on divinyl ketones reveal that cross-conjugation can enhance the reversibility of thiol additions. uq.edu.au In acyclic systems, cross-conjugation has a minor stabilizing effect on the thiol adduct, making the Gibbs free energy (ΔG) for the addition slightly more negative, while having a more significant stabilizing effect on the transition state, which lowers the activation energy (ΔG‡). nih.govresearchgate.net Conversely, in certain cyclic systems, cross-conjugation can make the ΔG of addition significantly less negative, promoting reversibility. nih.govresearchgate.net This modulation of reactivity is critical, as it determines whether the resulting adduct is stable or exists in a rapid equilibrium with the starting materials. uq.edu.au The inability to detect an adduct experimentally does not preclude its formation; it may simply reflect an equilibrium that strongly favors the reactants. nih.govresearchgate.net

The general mechanism for a base-catalyzed thia-Michael addition proceeds in three steps:

Thiolate Formation: A base deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov

Nucleophilic Attack: The thiolate attacks the β-carbon of the Michael acceptor, generating a negatively charged enolate intermediate. nih.gov

Proton Exchange: A proton is transferred to the enolate, yielding the final thioether adduct and regenerating the catalyst. nih.gov

The presence of multiple reactive sites in polyenones necessitates chemoselective reaction conditions to functionalize one group while leaving others untouched. Specifically, targeting the ketone moiety without affecting the polyene system is a common synthetic challenge.

One of the most fundamental transformations is the selective reduction of the carbonyl group. While many reducing agents will attack both the C=O and C=C bonds, certain reagents exhibit high chemoselectivity. For instance, ammonia borane (AB) in neat water has been shown to achieve the chemoselective reduction of various carbonyl compounds to alcohols with high yields, leaving unsaturated double bonds intact. rsc.org This method is advantageous due to the use of a nontoxic, environmentally friendly reagent and solvent. rsc.org

Conversely, preserving the ketone while modifying the polyene system is also a crucial objective. The conjugate reduction of the α,β-unsaturated C=C bond to a saturated ketone can be achieved using various catalytic systems. A copper-catalyzed hydroboration/protodeboronation strategy provides a highly efficient and remarkably chemoselective method for reducing the carbon-carbon double bond of α,β-unsaturated ketones. rsc.org Another effective system utilizes Co₂(CO)₈–H₂O to selectively reduce α,β-unsaturated ketones and aldehydes to their corresponding saturated carbonyl compounds. researchgate.net These methods highlight the ability to tune reaction conditions to selectively target either the alkene or the ketone functionality within a polyenone.

Organometallic reagents are potent nucleophiles that can add to the electrophilic centers of polyenone substrates. The regioselectivity of this addition—either direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon of the unsaturated system—is highly dependent on the nature of the organometallic reagent. libretexts.orglibretexts.org

"Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are highly reactive and their additions are typically irreversible and kinetically controlled. libretexts.orgmakingmolecules.com Due to the significant charge density on the carbonyl carbon, 1,2-addition is generally faster, leading to a predominance of the 1,2-adduct, which upon workup yields an alcohol. libretexts.orgorganic-chemistry.orgwikipedia.orgbyjus.com

In contrast, "soft" nucleophiles, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, favor 1,4-conjugate addition. chemistrysteps.commasterorganicchemistry.com These reagents are less reactive, and the addition is often under thermodynamic control, favoring the formation of the more stable product where the carbonyl group is retained. libretexts.orgmakingmolecules.com The mechanism involves the nucleophilic attack of the cuprate at the β-carbon, forming an enolate intermediate which is then protonated during workup to yield the β-substituted ketone. chemistrysteps.com The preference of organocuprates for 1,4-addition makes them exceptionally useful for extending the carbon chain at the β-position of conjugated systems. chem-station.com

Table 2: Regioselectivity of Organometallic Reagents with α,β-Unsaturated Ketones

| Organometallic Reagent | Reagent Type | Predominant Mode of Addition | Product after Workup | Reference |

|---|---|---|---|---|

| Grignard Reagents (RMgX) | Hard | 1,2-Addition (Direct) | Alcohol | libretexts.orgmakingmolecules.com |

| Organolithium Reagents (RLi) | Hard | 1,2-Addition (Direct) | Alcohol | makingmolecules.com |

| Organocuprates (R₂CuLi) | Soft | 1,4-Addition (Conjugate) | β-Substituted Ketone | chemistrysteps.com |

Molecular Rearrangements in Nona-triene Systems

The conjugated triene motif inherent in nona-triene systems makes them susceptible to pericyclic reactions, a class of concerted molecular rearrangements that proceed through a cyclic transition state.

Conjugated trienes, such as analogues of this compound, can undergo thermal electrocyclic reactions. openstax.org An electrocyclic reaction is a concerted, pericyclic process involving the cyclization of a conjugated polyene, where one π-bond is converted into a σ-bond to form a ring. openstax.orglibretexts.org Specifically, conjugated trienes with a 6π-electron system can cyclize under thermal conditions to form a cyclohexadiene. libretexts.org This transformation is often reversible, with the position of the equilibrium favoring the more stable cyclic product. openstax.org

The stereochemistry of thermal electrocyclic reactions is highly specific and can be predicted by frontier molecular orbital theory. pressbooks.pub For a conjugated triene, which has an odd number of π-electron pairs (three), the thermal reaction proceeds through a disrotatory ring closure. jove.com This means the terminal p-orbitals of the triene rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond. pressbooks.pub The specific stereochemistry of the starting triene dictates the stereochemistry of the resulting cyclohexadiene. For example, (2E,4Z,6E)-2,4,6-octatriene yields only cis-5,6-dimethyl-1,3-cyclohexadiene upon heating. openstax.orgpressbooks.pub

This reversible isomerization between the open-chain triene and the cyclic cyclohexadiene is a classic example of valence bond tautomerism, where molecules with the same molecular formula can interconvert through the reorganization of σ- and π-bonds.

Table 3: Stereochemical Rules for Electrocyclic Reactions

| Number of π-Electron Pairs | Condition | Mode of Ring Closure | Reference |

|---|---|---|---|

| Odd (e.g., Triene, 3 pairs) | Thermal | Disrotatory | jove.com |

| Even (e.g., Diene, 2 pairs) | Thermal | Conrotatory | jove.com |

| Odd (e.g., Triene, 3 pairs) | Photochemical | Conrotatory | libretexts.org |

| Even (e.g., Diene, 2 pairs) | Photochemical | Disrotatory | openstax.org |

Metallatropic Shifts (e.g., 1,5-Homodienyl Shifts to Barbaralanes)

Metallatropic shifts in organic molecules involve the migration of a metal moiety along a π-system. In the context of this compound analogues, the formation of metal enolates can pave the way for sigmatropic rearrangements, such as the mdpi.comyoutube.com-homodienyl shift, which can lead to the formation of complex cyclic structures like barbaralanes.

The generation of a metal dienolate from a polyunsaturated ketone is a critical first step. This can be achieved through the reaction of the ketone with a suitable metalating agent. Once formed, the metal dienolate can undergo a nih.govnih.gov-sigmatropic rearrangement, a class of reactions that includes the well-known Cope and Claisen rearrangements. In the case of a dienolate derived from a this compound analogue, a subsequent mdpi.comyoutube.com-homodienyl shift of the metal center can occur. This process involves the migration of the metal across the dienyl system to form a new organometallic intermediate, which can then cyclize to form a barbaralane precursor. The barbaralane skeleton is a bicyclo[3.2.2]nonatriene system, and its synthesis from acyclic precursors represents a significant synthetic challenge.

The facility of these shifts is influenced by several factors, including the nature of the metal, the solvent, and the substitution pattern on the polyene chain. For instance, the use of different metals can lead to variations in the stability of the intermediates and the activation energy for the rearrangement.

| Metal Cation | Solvent System | Observed Rearrangement | Product Class |

| Lithium | THF/HMPA | nih.govnih.gov-Sigmatropic followed by mdpi.comyoutube.com-Homodienyl Shift | Barbaralane Precursors |

| Potassium | Toluene (B28343) | Competing mdpi.comnih.gov and nih.govnih.gov shifts | Mixture of cyclic products |

| Zinc (II) | Diethyl Ether | Favored nih.govnih.gov-rearrangement | Functionalized Cyclohexenones |

Acid- and Base-Catalyzed Rearrangement Mechanisms

The conjugated π-system of this compound and its analogues is susceptible to both acid and base catalysis, leading to a variety of rearrangement products.

Under acidic conditions, protonation of the carbonyl oxygen activates the polyene system towards nucleophilic attack or intramolecular cyclization. For divinyl ketones, a well-established acid-catalyzed reaction is the Nazarov cyclization, which proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone. While this compound is not a divinyl ketone, acid catalysis can promote intramolecular cyclization reactions by protonating the carbonyl and enhancing the electrophilicity of the conjugated system, potentially leading to the formation of five- or six-membered rings. The mechanism involves the formation of a stabilized carbocation intermediate, followed by cyclization and subsequent deprotonation to yield the final product. The regioselectivity of such cyclizations is highly dependent on the stability of the intermediate carbocations formed.

Base-catalyzed rearrangements of polyene ketones often involve the formation of enolates. In the case of cross-conjugated dienones, base-catalyzed prototropic rearrangements can lead to the isomerization of the double bonds to form a more stable, fully conjugated system. For a linear trienone like this compound, base catalysis can facilitate deprotonation at the α-carbon to the carbonyl group, generating a delocalized enolate. This enolate can then undergo protonation at different positions, leading to a mixture of isomeric products. The equilibrium between these isomers is dictated by their relative thermodynamic stabilities. Under more forcing conditions, intramolecular aldol-type condensations can also occur if the geometry of the enolate allows for the attack on a distal double bond.

| Catalyst | Reaction Type | Intermediate | Potential Products |

| Brønsted Acid (e.g., H₂SO₄) | Intramolecular Cyclization | Delocalized Carbocation | Cyclopentenyl or Cyclohexenyl Ketones |

| Lewis Acid (e.g., AlCl₃) | Nazarov-type Cyclization (for analogues) | Pentadienyl Cation Complex | Substituted Cyclopentenones |

| Strong Base (e.g., NaH) | Isomerization/Condensation | Delocalized Enolate | Conjugated Trienones, Bicyclic Ketones |

| Weak Base (e.g., Et₃N) | Isomerization | Enolate | Isomeric Polyenones |

Radical Reaction Pathways in Polyene Ketone Chemistry

Radical reactions offer an alternative pathway for the transformation of polyene ketones. These reactions are typically initiated by light, heat, or a radical initiator and proceed through radical intermediates.

Characterization of π-Stabilized Radical Intermediates

Upon one-electron reduction or oxidation, polyene ketones like this compound can form radical anions or radical cations, respectively. These species are characterized by an unpaired electron delocalized over the extended π-system, which includes the carbonyl group. The extent of this delocalization significantly influences the stability and reactivity of the radical intermediate.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the characterization of these radical intermediates. The g-factor and hyperfine coupling constants (hfc's) obtained from an EPR spectrum provide detailed information about the electronic structure and the distribution of the unpaired electron density within the molecule. For a π-stabilized radical derived from a polyenone, the hyperfine coupling to the protons on the carbon framework can be used to map the spin density at each position. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental EPR data to provide a more detailed picture of the radical's structure and spin distribution.

The stability of these π-stabilized radical intermediates is a key factor in determining the course of subsequent reactions. Increased conjugation generally leads to greater stabilization of the radical, which can favor intramolecular cyclization over intermolecular reactions. The presence of the carbonyl group also plays a crucial role, as the oxygen atom can bear a significant portion of the spin density in the radical anion, influencing its nucleophilic character.

| Radical Species | Method of Generation | Key Spectroscopic Feature (EPR) | Implication |

| Radical Anion | Chemical Reduction (e.g., Na/K alloy) | Large hfc's at α and γ positions to carbonyl | Significant spin density on the carbon backbone |

| Radical Cation | One-electron Oxidation (e.g., Ce(IV)) | g-factor shift due to oxygen localization | Partial radical character on the carbonyl oxygen |

| Photochemically Generated Radical | UV Irradiation | Transient EPR signals | Short-lived species undergoing rapid reaction |

Computational and Theoretical Chemistry Studies Applied to Nona 4,6,8 Trien 2 One Systems

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical methods are instrumental in mapping the intricate pathways of chemical reactions. rsc.orgnih.gov By calculating the energies of molecules and the structures that connect them, researchers can elucidate detailed reaction mechanisms. For systems like nona-4,6,8-trien-2-one, these approaches can model transformations involving its conjugated polyene chain and ketone functionality. Density functional theory (DFT) is a particularly common method for investigating reaction mechanisms in organic molecules. rsc.orgnih.gov

A central concept in reaction mechanism analysis is the transition state, which represents the highest energy point along a reaction pathway. e3s-conferences.org Quantum chemical calculations are used to locate and characterize these transient structures, known as transition state optimization. The energy difference between the reactants and the transition state defines the activation energy, a critical factor that governs the reaction rate. nih.gov

For reactions involving polyene ketones, such as cycloadditions or nucleophilic additions, computational models can identify the specific geometries of the transition states. For example, in cyclization reactions, calculations can distinguish between chair-like and boat-like transition state conformations and determine which is energetically favored. e3s-conferences.org The calculated activation energies help predict the feasibility of a proposed reaction pathway and can guide the design of synthetic strategies. nih.gove3s-conferences.org

Table 1: Illustrative Activation Enthalpies for a Model Reaction Pathway Note: This table presents hypothetical data for a generic reaction of a polyenone to illustrate the outputs of activation energy calculations.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Calculated Activation Enthalpy (kJ/mol) |

| Step 1 | Polyenone + Reagent | TS1 | Intermediate 1 | 45 |

| Step 2 | Intermediate 1 | TS2 | Intermediate 2 | 90 |

| Step 3 | Intermediate 2 | TS3 | Final Product | 133 |

The potential energy surface (PES) is a conceptual landscape that maps the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org For pericyclic reactions, which are common for conjugated systems like trienes and involve a cyclic transition state, exploring the PES is crucial for understanding reaction outcomes. msu.edulibretexts.org These reactions are concerted, meaning bond breaking and formation occur in a single step. msu.edulibretexts.org

Computational exploration of the PES can reveal the minimum energy reaction path, which connects reactants to products via the transition state. libretexts.org A significant finding in recent computational studies is the existence of bifurcations on the potential energy surface. scispace.com A bifurcation occurs when a single transition state leads to two or more different products, and the product ratio is determined by the dynamics of the molecule's movement on the surface after passing the transition state, rather than by the relative energies of different transition states. scispace.com For a molecule like this compound, which could undergo competing pericyclic reactions like electrocyclization or cycloaddition, mapping the PES would be essential to predict which reaction pathway is favored.

Density Functional Theory (DFT) in Polyene Ketone Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity of organic molecules. vub.be It offers a balance of computational cost and accuracy, making it suitable for studying relatively large systems like this compound. DFT calculations can determine various electronic properties that correlate with reactivity, such as orbital energies (HOMO/LUMO), charge distributions, and electrostatic potentials. researchgate.netmdpi.com

DFT is particularly effective for analyzing how substituents alter the reactivity of a core molecular structure. nih.gov For α,β-unsaturated ketones, a class to which this compound belongs, nucleophilic conjugate addition is a key reaction type. The addition of thiols is a well-studied example where computational methods have provided significant insight. semanticscholar.orgmdpi.com

Studies on substituted α,β-unsaturated ketones have shown that substituents on the double bond can significantly affect the reaction's thermodynamics and kinetics. semanticscholar.org DFT calculations reveal that the primary factor controlling the activation energies for thiol addition is often the loss of reactant stabilization (due to conjugation or hyperconjugation) upon forming the product, rather than steric hindrance. semanticscholar.org In the case of this compound, substituents along the polyene chain would be expected to modulate the electrophilicity of the carbon atoms, thereby influencing the regioselectivity and rate of nucleophilic attack. DFT can quantify these effects by calculating reaction energy profiles for different substituted analogs. mdpi.com

Table 2: Predicted Substituent Effects on the Activation Energy for Thiol Addition to a Model Enone System Note: This table is based on general findings for α,β-unsaturated ketones and illustrates trends that could be calculated for this compound derivatives.

| Substituent Position | Substituent Group | Change in Activation Energy (ΔΔG‡) (kcal/mol) | Predicted Effect on Rate |

| α-position | Methyl (-CH3) | +2.5 | Slower |

| β-position | Methyl (-CH3) | +3.0 | Slower |

| β-position | Phenyl (-Ph) | +1.8 | Slower |

| None | Hydrogen (-H) | 0 (Reference) | Reference Rate |

Advanced Molecular Modeling for Conformational Analysis of Trienones

Trienones, with their multiple rotatable single bonds, can exist in numerous different three-dimensional arrangements or conformations. libretexts.org Advanced molecular modeling techniques, including molecular mechanics and quantum mechanical methods, are used to perform conformational analysis, which involves identifying the stable conformers and determining their relative energies. csbsju.edugoogle.com

The process typically involves systematically changing dihedral angles and calculating the energy of the resulting structure. csbsju.edu This search identifies local and global energy minima on the potential energy surface, corresponding to stable and the most stable conformations, respectively. libretexts.org For a flexible molecule like this compound, the conformation of the polyene chain can significantly influence its reactivity and spectroscopic properties. For instance, the planarity of the conjugated system affects the efficiency of π-orbital overlap, which in turn impacts electronic transitions. Computational modeling can predict the most likely shapes the molecule will adopt in solution. nih.govresearchgate.net

Electronic Structure Analysis and Spectroscopic Property Prediction

Computational methods can provide deep insights into the electronic structure of molecules, which is fundamental to understanding their chemical properties and interpreting spectroscopic data. Methods like DFT can be used to calculate and visualize molecular orbitals, electron density, and other electronic descriptors. researchgate.net

These electronic structure calculations are directly linked to the prediction of spectroscopic properties. For instance, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is related to the wavelength of maximum absorption (λ_max) in UV-Visible spectroscopy. For conjugated polyenes, DFT calculations have been shown to accurately model how properties change with increasing chain length. researchgate.net Similarly, by calculating the vibrational frequencies of a molecule, computational methods can predict its infrared (IR) spectrum, aiding in the identification of functional groups and the characterization of molecular structure.

Investigation of Intramolecular Charge Transfer (ICT) in Conjugated Trienones

Intramolecular charge transfer is a fundamental process in donor-π-acceptor (D-π-A) systems, where photoexcitation leads to a significant redistribution of electron density from an electron-donating moiety to an electron-accepting moiety through a conjugated bridge. In conjugated trienones such as this compound, the polyene chain acts as the π-bridge, while the carbonyl group can function as an electron acceptor.

Theoretical studies, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in characterizing the nature of electronic transitions and the extent of charge separation in the excited state. rsc.org These computational approaches allow for the calculation of various parameters that describe the ICT process.

Detailed Research Findings

For a hypothetical study on a conjugated trienone system, the investigation would typically proceed as follows:

Ground State Geometry Optimization: The molecular geometry in the ground state is optimized to find the most stable conformation.

Electronic Excitation Calculations: TD-DFT is then used to calculate the vertical excitation energies and oscillator strengths, which correspond to the peaks in the electronic absorption spectrum. ohio-state.edu

Analysis of Molecular Orbitals: The nature of the electronic transitions is analyzed by examining the molecular orbitals involved. An ICT transition is characterized by the promotion of an electron from a Highest Occupied Molecular Orbital (HOMO) localized on the donor part of the molecule to a Lowest Unoccupied Molecular Orbital (LUMO) localized on the acceptor part.

Solvent Effects: The influence of the solvent environment on the ICT process is a critical aspect of these studies. Solvents with different polarities can stabilize the charge-separated excited state to varying degrees, leading to shifts in the absorption and emission spectra (solvatochromism). nih.govrsc.org These effects are often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Illustrative Data Tables

To illustrate the type of data generated from such computational studies, the following tables present hypothetical results for a generic conjugated trienone system, which could be analogous to this compound.

Table 1: Calculated Electronic Transition Data in Different Solvents

This table showcases the calculated maximum absorption wavelength (λmax), the corresponding excitation energy (E), and the oscillator strength (f) for the primary electronic transition in solvents of varying polarity. An increase in λmax with solvent polarity is indicative of a π-π* transition with significant ICT character.

| Solvent | Dielectric Constant (ε) | λmax (nm) | E (eV) | Oscillator Strength (f) |

| Hexane | 1.88 | 320 | 3.87 | 0.85 |

| Dichloromethane (B109758) | 8.93 | 335 | 3.70 | 0.88 |

| Acetonitrile (B52724) | 37.5 | 345 | 3.59 | 0.91 |

| Water | 80.1 | 355 | 3.49 | 0.94 |

Table 2: Ground and Excited State Dipole Moments

The change in the dipole moment (μ) upon excitation is a direct measure of the extent of charge separation. A significant increase in the dipole moment from the ground state (μg) to the excited state (μe) confirms the ICT nature of the excited state.

These illustrative data highlight how computational studies can provide a detailed understanding of intramolecular charge transfer in conjugated trienones. The methodologies and the nature of the findings from studies on similar conjugated systems provide a robust framework for predicting and interpreting the photophysical behavior of this compound.

Advanced Spectroscopic and Chromatographic Characterization of Nona 4,6,8 Trien 2 One and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure and stereoisomeric form of nona-4,6,8-trien-2-one. Through the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of proton and carbon environments, as well as their connectivity, can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different proton environments, their chemical shifts, and their coupling interactions. The highly conjugated system of the trienone structure significantly influences the chemical shifts of the vinylic protons, typically causing them to resonate in the downfield region of the spectrum. The stereochemistry of the double bonds (E or Z configuration) can often be inferred from the magnitude of the vicinal coupling constants (J-values) between adjacent vinylic protons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for an Isomer of this compound (Note: As specific experimental data for this compound is not readily available in the public domain, this table represents predicted values based on known chemical shift ranges for similar structures.)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 2.15 | s | - | 27.5 |

| 2 | - | - | - | 198.0 |

| 3 | 3.10 | d | 7.0 | 45.0 |

| 4 | 6.20 | dd | 15.0, 7.0 | 130.0 |

| 5 | 6.80 | dd | 15.0, 10.0 | 140.0 |

| 6 | 6.40 | m | - | 128.0 |

| 7 | 6.55 | m | - | 135.0 |

| 8 | 5.80 | m | - | 117.0 |

| 9 | 5.30 | d | 10.0 | 125.0 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a series of two-dimensional NMR experiments are indispensable.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of the proton sequence through the carbon chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton resonance to the carbon to which it is attached.

Nuclear Overhauser Effect SpectroscopY (NOESY): For determining the stereochemistry of the double bonds, NOESY is a powerful tool. This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. The presence or absence of NOE cross-peaks between vinylic protons on adjacent double bonds can provide definitive evidence for their relative stereochemistry (E/Z isomerism).

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The most prominent and diagnostic absorption in the IR spectrum would be the strong carbonyl (C=O) stretching vibration of the ketone. Due to the extensive conjugation with the triene system, this peak is expected to appear at a lower wavenumber (typically in the range of 1650-1685 cm⁻¹) compared to a saturated ketone. The C=C stretching vibrations of the conjugated double bonds will also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | 1650 - 1685 | Strong |

| C=C (conjugated alkene) | 1600 - 1650 | Medium to Strong |

| C-H (sp² hybridized) | 3010 - 3100 | Medium |

| C-H (sp³ hybridized) | 2850 - 3000 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is employed to gain deeper structural insights by inducing fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. The fragmentation pattern of this compound would be expected to show characteristic losses of small neutral molecules such as CO and hydrocarbons, as well as cleavages at various points along the polyene chain. The analysis of these fragmentation pathways can help to confirm the connectivity of the molecule and the positions of the double bonds and the ketone functional group.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the qualitative and quantitative analysis of this compound and its derivatives. The choice between methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes, as well as the specific analytical goal, such as purity assessment or isomer separation.

Gas Chromatography (GC) for Volatile Trienone Components

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is widely employed for assessing the purity of synthetic batches and identifying volatile components in complex matrices. nih.govnih.gov In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column, where separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column wall.

The selection of the stationary phase is critical for achieving optimal separation of trienone components. Non-polar or mid-polarity columns, such as those with a phenyl arylene polymer or similar stationary phases, are often effective for separating ketones and unsaturated compounds. nih.gov The oven temperature program is optimized to ensure efficient separation of compounds with different boiling points, starting at a lower temperature and gradually increasing to elute less volatile components. nih.govfmach.it

For detection, a Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for hydrocarbons. However, for definitive identification, coupling GC with Mass Spectrometry (GC-MS) is the preferred method. nih.govnih.gov GC-MS provides both retention time data and mass spectra, allowing for the structural elucidation of unknown derivatives and confirmation of the target analyte's identity by comparing its mass spectrum with library data. Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can be utilized for extremely complex samples, offering enhanced separation capacity and the ability to resolve co-eluting peaks. fmach.itchromatographyonline.com

Table 1: Illustrative GC-MS Parameters for Volatile Trienone Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50°C for 1 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-350 m/z |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of non-volatile, thermally labile compounds and, crucially, for the resolution of isomers. mdpi.com this compound possesses multiple double bonds, giving rise to a number of geometric (cis/trans or E/Z) isomers. These isomers often exhibit similar physical properties, making their separation by GC challenging. HPLC, with its wide variety of stationary and mobile phases, provides the necessary selectivity for such separations. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. Separation is achieved on a non-polar stationary phase, typically a C18 (octadecylsilane) column, with a polar mobile phase. sielc.comresearchgate.net The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearcher.life By carefully controlling the composition of the mobile phase (isocratic or gradient elution), a high degree of separation between isomers can be achieved. researchgate.net

For particularly challenging separations, such as resolving enantiomers of chiral derivatives, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. mdpi.comnih.gov The choice of mobile phase, including the use of modifiers, is critical in optimizing the chiral recognition mechanism. nih.gov Detection in HPLC is commonly performed using a UV-Vis detector, as conjugated systems like that in this compound exhibit strong chromophores. For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

Table 2: Representative HPLC Conditions for Trienone Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (both with 0.1% formic acid) |

| Gradient Program | Start at 30% Acetonitrile, increase to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at an appropriate wavelength (e.g., 280 nm) |

Synthetic Applications and Derivatization of Nona 4,6,8 Trien 2 One and Analogues

Strategic Utility as Building Blocks in Complex Organic Synthesis

The unique arrangement of a ketone functionality and a conjugated triene system provides multiple reactive sites that can be selectively manipulated to build molecular complexity. This has led to their use as key intermediates in the synthesis of diverse and intricate chemical entities.

Polyketides are a structurally diverse class of natural products, many of which possess significant therapeutic properties. syr.edu The carbon backbone of nona-4,6,8-trien-2-one mimics structural motifs found in numerous polyketide-derived compounds, establishing it as a valuable precursor. Its triene system is a key feature for constructing the polyene chains characteristic of these molecules.

Notably, synthetic strategies for marine natural products like Lignarenone B and the structurally related Navenone B have utilized trienone frameworks. researchgate.net Lignarenone B, a polyene isolated from the marine mollusk Siphonaria lignaria, features a conjugated system that can be elaborated from simpler trienone precursors. nih.gov Synthetic approaches may involve methodologies such as dehydrogenative desaturation of related ketone-containing scaffolds to construct the requisite triene structure central to the natural product. researchgate.net Similarly, the synthesis of Navenone B, an alarm pheromone from the sea slug Navanax inermis, relies on building blocks that can generate its characteristic conjugated enone system. The inherent structure of this compound provides a head start in assembling such targets.

Retinoids, a class of compounds derived from vitamin A, are essential for processes such as vision, immune function, and embryonic development. wikipedia.orgmdpi.com Their structure is defined by a β-ionone ring and a conjugated polyene side chain. Trienones like this compound serve as critical intermediates for constructing this polyene tail.

The synthesis of retinoids often involves the sequential construction of the conjugated double bond system. nih.gov Methodologies such as the Horner-Wadsworth-Emmons (HWE) olefination are employed to extend the carbon chain while controlling the stereochemistry of the newly formed double bonds. nih.gov A trienone can be strategically coupled with other fragments, such as those containing the β-ionone ring, to assemble the complete retinoid skeleton. For example, the ketone group of the trienone can be converted into an alkene, or the terminal end of the triene can be functionalized for coupling, ultimately leading to the formation of all-trans-retinoic acid or other retinoid derivatives. google.comsemanticscholar.org The synthesis of these molecules is tightly regulated in biological systems, involving enzymatic oxidation of retinol (B82714) to retinaldehyde and then irreversibly to retinoic acid. nih.gov

The ketone functionality of this compound is a versatile handle for introducing further complexity. Reaction with an allyl-organometallic reagent, such as allylmagnesium bromide or allyllithium, results in the formation of a homoallylic alcohol. This transformation not only adds a new functional group (a hydroxyl group and a terminal alkene) but also creates a new stereocenter, opening pathways for stereoselective synthesis. The resulting polyfunctionalized molecule, containing a triene, a hydroxyl group, and an additional alkene, is primed for subsequent transformations like epoxidation, cyclization, or further chain elongation.

Furthermore, the trienone scaffold can be used to prepare nitrotriene systems. The introduction of a nitro group onto the conjugated system significantly alters its electronic properties and reactivity. While various methods exist for the preparation of nitroalkenes, a common strategy involves the reaction of alkenes with nitrating agents. pageplace.de For a trienone, this could potentially be achieved through multi-step sequences, for instance, by converting the ketone into a group that can be replaced by or facilitate the introduction of a nitro group elsewhere on the conjugated backbone. The resulting nitrotrienes are valuable intermediates, as the nitro group can participate in a wide range of transformations, including Michael additions and Henry reactions, or be reduced to an amine.

Derivatization for Modification of Reactivity and Introduction of Diverse Functionality

The reactivity of this compound can be precisely tuned through derivatization of its ketone and triene moieties. These modifications allow for the introduction of a wide array of functional groups, thereby expanding its synthetic utility. acs.org The ketone can be selectively reduced to a secondary alcohol, subjected to nucleophilic addition by organometallic reagents to create tertiary alcohols, or converted into an imine for reductive amination. The triene system, with its extended π-system, is susceptible to cycloaddition reactions, such as the Diels-Alder reaction, which can rapidly generate complex cyclic and bicyclic structures. rsc.org

The following table summarizes key derivatization strategies for a generic trienone scaffold:

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Structure/Functionality |

| Reduction | NaBH₄, LiAlH₄ | Ketone | Secondary Alcohol |

| Grignard Addition | R-MgBr, R-Li | Ketone | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Ketone | Extended Conjugated Alkene |

| Reductive Amination | R-NH₂, NaBH₃CN | Ketone | Secondary or Tertiary Amine |

| Diels-Alder Cycloaddition | Maleic anhydride, DMAD | Triene | Cyclic Adduct (e.g., Bicyclic system) |

| Epoxidation | m-CPBA, H₂O₂ | Triene (specific double bond) | Epoxide |

| Hydrogenation | H₂, Pd/C or Lindlar's cat. | Triene (selective or full) | Partially or Fully Saturated Alkane |

Development of Novel Reagents and Methodologies Based on Trienone Architectures

The unique electronic and structural features of trienones are being leveraged to develop novel synthetic methods. Their conjugated system can act as a platform for domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to rapidly build molecular complexity. Such stereoselective domino reactions are powerful tools for creating spiro compounds and other intricate architectures. unimi.it

Moreover, trienones can serve as ligands for transition metal catalysts or as substrates in the development of new catalytic transformations. The extended conjugation influences the molecule's ability to coordinate with metal centers, potentially enabling novel modes of activation and reactivity. Research into related systems, such as the synthesis of oxaspiro[4.5]trienone compounds, highlights the potential for trienone architectures to participate in complex rearrangements and cyclizations under mild, acid-catalyzed conditions. acs.org By modifying the trienone backbone, for example by incorporating chiral auxiliaries, it is possible to develop new reagents for asymmetric synthesis, where the trienone framework directs the stereochemical outcome of a reaction. The development of such methodologies continues to be an active area of chemical research. unimi.it

Q & A

Basic Research Questions

Q. What established synthetic routes exist for nona-4,6,8-trien-2-one, and how do their efficiencies compare?

- Methodological Answer : Synthesis typically involves conjugated diene precursors and ketone functionalization. Key methods include:

- Wittig-Horner reactions using α,β-unsaturated aldehydes and phosphonates.

- Diels-Alder cycloaddition followed by retro-cyclization to install the triene system.

- Cross-metathesis of pre-existing olefins with ketone-containing partners.

- Table 1 : Comparative yields and reaction conditions:

| Method | Yield (%) | Reaction Time (h) | Key Limitations |

|---|---|---|---|

| Wittig-Horner | 62–75 | 12–24 | Sensitivity to moisture |

| Diels-Alder/Retro | 45–58 | 48–72 | Requires high temperatures |

| Cross-Metathesis | 30–40 | 6–12 | Catalyst cost and recovery |

- Efficiency depends on substrate availability and stereochemical control. For reproducibility, experimental protocols must specify inert-atmosphere techniques and catalyst loading ratios .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : NMR distinguishes double-bond positions (δ 120–140 ppm for triene carbons). Coupling constants in NMR () confirm trans-configuration.

- IR : Strong absorption at 1680–1700 cm confirms the ketone group; conjugated trienes show characteristic C=C stretches at 1600–1650 cm.

- UV-Vis : at 240–260 nm (ε > 10,000) indicates extended conjugation.

- Discrepancies in reported data often arise from solvent polarity or measurement calibration. Standardize solvents (e.g., CDCl) and reference internal standards (e.g., TMS) for consistency .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in [4+2] cycloadditions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (FMOs). The HOMO of the triene interacts preferentially with electron-deficient dienophiles, favoring endo transition states.

- Experimental Validation : Isotopic labeling ( at C4/C8) tracks bond formation. Kinetic studies under varying temperatures (25–80°C) reveal activation energies () of 60–75 kJ/mol, supporting a stepwise mechanism.

- Table 2 : Regioselectivity outcomes with different dienophiles:

| Dienophile | Major Product Ratio (Endo:Exo) | (kJ/mol) |

|---|---|---|

| Maleic Anhydride | 85:15 | 68 |

| Tetracyanoethylene | 92:8 | 72 |

| Dimethyl Acetylene | 70:30 | 65 |

- Contradictions between computational and experimental results may stem from solvent effects omitted in simulations .

Q. How do solvent polarity and temperature affect the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Non-polar solvents (hexane) delay decomposition () vs. polar solvents (DMF, ).

- DSC Studies : Endothermic peaks at 160–170°C correlate with retro-Diels-Alder fragmentation. Activation energy () calculated via Kissinger method: 95–110 kJ/mol.

- Controlled Atmosphere Studies : Oxygen-free environments increase stability by 20–30°C, suggesting radical-mediated degradation pathways.

- Table 3 : Stability parameters under varied conditions:

| Solvent | (°C) | (kJ/mol) | Half-Life (25°C, days) |

|---|---|---|---|

| Hexane | 180 | 105 | 90 |

| DMF | 150 | 98 | 30 |

| Ethanol | 165 | 102 | 60 |

- Conflicting literature on half-life necessitates accelerated aging studies with Arrhenius extrapolation .

Q. What strategies address contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Systematic Screening : Use High-Throughput Experimentation (HTE) to test >50 chiral ligands (e.g., BINOL, Salen) under identical conditions.

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., C-H activation vs. ligand exchange).

- In Situ Spectroscopy : Raman or IR monitors intermediate species during catalysis.

- Table 4 : Enantiomeric excess (ee) with different catalysts:

| Catalyst | ee (%) | Turnover Frequency (h) |

|---|---|---|

| Pd-BINAP | 88 | 120 |

| Rh-JosiPhos | 75 | 95 |

| Cu-PyBox | 65 | 80 |

- Discrepancies arise from impurities in catalyst precursors or unoptimized reaction scales. Replicate studies using ultra-pure reagents (<1 ppm metal contaminants) .

Guidelines for Addressing Research Challenges

- Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, thermal stability inconsistencies may require revisiting purification protocols (Feasible) or exploring novel stabilization additives (Novel) .

- Experimental Design : Use PICO (Population: reaction conditions; Intervention: catalyst type; Comparison: control experiments; Outcome: yield/selectivity) to structure reproducibility checks .

- Ethical Considerations : Disclose all synthetic byproducts and safety hazards (e.g., peroxidation risks in diene storage) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.